5-Methyl-2-pyridinesulfonamide
Overview
Description
5-Methyl-2-pyridinesulfonamide: is a heterocyclic compound with the molecular formula C6H8N2O2S and a molecular weight of 172.20 g/mol . It is a derivative of pyridine, featuring a sulfonamide group at the second position and a methyl group at the fifth position on the pyridine ring . This compound is known for its applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pyridinesulfonamide typically involves the reaction of 5-methylpyridine-2-thiol with an oxidizing agent such as 70% aqueous tert-butyl hydroperoxide in the presence of a base like sodium hydroxide . The reaction is carried out in a solvent such as tert-butanol at low temperatures (3-5°C) and then gradually warmed to room temperature . The product is isolated by extraction and purification processes .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction mixture is carefully controlled, and the product is purified using techniques such as crystallization and distillation . The scalability of the process has been demonstrated for multi-kilogram production .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Aziridination: This compound is used in copper-catalyzed aziridination reactions, where it reacts with azides to form aziridines.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, iodosylbenzene.
Catalysts: Copper or iron catalysts for aziridination.
Solvents: Acetonitrile, tert-butanol.
Major Products:
Aziridines: Formed through aziridination reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: 5-Methyl-2-pyridinesulfonamide is used as a building block in organic synthesis, particularly in the development of aziridination protocols . It serves as an intermediate in the synthesis of various heterocyclic compounds .
Biology and Medicine: This compound is an intermediate in the preparation of endothelin receptor antagonists such as Clazosentan , which are used in the treatment of conditions like subarachnoid hemorrhage . It is also explored for its potential antibacterial and antifungal properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals . Its role as an intermediate in the synthesis of complex molecules makes it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Methyl-2-pyridinesulfonamide involves its interaction with specific molecular targets. In the case of its use as an intermediate for endothelin receptor antagonists, the compound contributes to the inhibition of endothelin receptors, which play a role in vasoconstriction and blood pressure regulation . The sulfonamide group is crucial for binding to the active site of the target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 2-Pyridinesulfonamide
- 5-Methylpyridine-2-thiol
- 2-Chloro-5-methylpyridine
Comparison: 5-Methyl-2-pyridinesulfonamide is unique due to the presence of both a methyl group and a sulfonamide group on the pyridine ring . This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds . For instance, 2-pyridinesulfonamide lacks the methyl group, which affects its reactivity and applications . Similarly, 5-methylpyridine-2-thiol has a thiol group instead of a sulfonamide group, leading to different chemical properties and uses .
Properties
IUPAC Name |
5-methylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXURYNQXMBRJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394266 | |
Record name | 5-Methyl-2-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-77-4 | |
Record name | 5-Methyl-2-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-pyridinesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-methyl-2-pyridinesulfonamide particularly effective in copper-catalyzed aziridination reactions?
A1: The presence of both the sulfonamide group and the 2-pyridyl ring in this compound is crucial for its effectiveness. The 2-pyridyl group facilitates the reaction through a chelation mechanism. It coordinates to the copper catalyst, forming a stable intermediate with the nitrenoid generated from this compound [, ]. This chelation significantly enhances the reactivity and selectivity of the aziridination process.
Q2: What are the advantages of using this compound in copper-catalyzed aziridination compared to other methods?
A2: This approach offers several advantages:
- Mild Reaction Conditions: Aziridination proceeds smoothly under mild conditions without requiring external ligands or bases [].
- High Efficiency: The chelation-assisted mechanism allows for efficient aziridine formation with a range of aryl olefins, even without a large excess of olefin [].
- Versatile Applications: Beyond aziridination, the this compound protecting group can be readily removed, and the resulting aziridines are amenable to selective ring-opening reactions [].
Q3: What evidence supports the proposed mechanism of copper-nitrenoid formation and transfer involving this compound?
A3: Several lines of evidence support the proposed mechanism:
- X-ray Crystallography: Crystallographic studies have confirmed the formation of copper complexes with this compound, demonstrating the crucial role of pyridyl coordination [].
- ESI-MS and Kinetic Studies: Electrospray ionization mass spectrometry (ESI-MS) and kinetic investigations have provided insights into the reaction intermediates and the rate-determining steps, supporting the involvement of a copper-nitrenoid species [].
- Computational Studies: Computational analyses, including density functional theory (DFT) calculations, have further corroborated the proposed mechanism, highlighting the energetic favorability of the pyridyl-coordinated nitrenoid intermediate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.